molecular formula C6H6N4 B8814196 4-Hydrazinylpyridine-2-carbonitrile

4-Hydrazinylpyridine-2-carbonitrile

Cat. No.: B8814196
M. Wt: 134.14 g/mol
InChI Key: VIINIJVRRMMJNL-UHFFFAOYSA-N
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Description

4-Hydrazinylpyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine backbone substituted with a hydrazinyl group at the 4-position and a nitrile group at the 2-position.

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

4-hydrazinylpyridine-2-carbonitrile

InChI

InChI=1S/C6H6N4/c7-4-6-3-5(10-8)1-2-9-6/h1-3H,8H2,(H,9,10)

InChI Key

VIINIJVRRMMJNL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1NN)C#N

Origin of Product

United States

Comparison with Similar Compounds

Pyridinecarbonitriles with Hydrazinyl Derivatives

  • 4-(Hydrazinylmethyl)pyridine-2-carbonitrile (PubChem CID: Not Specified): This analog replaces the hydrazinyl group with a hydrazinylmethyl substituent at the 4-position. The additional methylene spacer increases molecular weight and may enhance hydrophilicity compared to 4-Hydrazinylpyridine-2-carbonitrile.

Pyrimidinecarbonitriles with Thiazole/Aminophenyl Substituents

  • 2-((3-Hydroxyphenyl)amino)-4-(4-methylthiazol-5-yl)pyrimidine-5-carbonitrile (Compound 3, ): Synthesized via guanidine cyclization, this pyrimidine derivative exhibits a thiazole ring and a 3-hydroxyphenylamino group. Key differences include: Yield: 18%, significantly lower than hydrazinylpyridine derivatives (e.g., ~70–80% for benzylidinehydrazinylpyrimidines in ) . Melting Point: 242–243°C, suggesting higher crystallinity due to hydrogen bonding from the hydroxyl group .

Pyridine Derivatives with Piperazinyl Groups

  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () :
    Characterized by single-crystal X-ray diffraction, this compound features a methylpiperazinyl group and a thiophenyl substituent. The piperazine ring enhances solubility in polar solvents, while the thiophene contributes to π-stacking interactions. Such structural complexity contrasts with the simpler this compound, which lacks extended aromatic systems .

  • 4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (): This pyrimidine derivative has a methoxyphenyl group and a methylpiperazino substituent. Predicted properties include a high boiling point (542.7°C) and moderate pKa (6.63), indicating thermal stability and pH-dependent solubility .

Pyrazole-Derived Pyridinecarbonitriles

  • 3-Amino-6-methylpyridine-2-carbonitriles (): Synthesized via cyclization of pyrazol-4-ylmethylene malononitrile with acetone and ammonium acetate, these compounds feature amino and methyl substituents. The amino group at the 3-position introduces basicity, differing from the hydrazinyl group’s nucleophilic character in this compound .

Key Findings and Implications

  • Reactivity: The hydrazinyl group in this compound offers superior nucleophilicity compared to amino or piperazinyl groups in analogs, enabling selective modifications .
  • Solubility : Piperazinyl and hydrazinylmethyl substituents improve aqueous solubility, whereas thiazole and thiophene groups enhance lipophilicity .
  • Yield Challenges : Thiazole-containing pyrimidines exhibit lower yields (e.g., 18%), likely due to steric hindrance or intermediate instability .

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